

Application Notes and Protocols: Standardization of *Evodia rutaecarpa* Extract

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Compound of Interest

Compound Name: *Evodia fruit*

Cat. No.: B1675406

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Introduction

Evodia rutaecarpa (Juss.) Benth., commonly known as Wu-Zhu-Yu, is a traditional Chinese medicine with a long history of use for various ailments, including gastrointestinal disorders, pain, and inflammation. The therapeutic effects of *Evodia rutaecarpa* are largely attributed to its rich alkaloid content, particularly the indoloquinazoline alkaloids evodiamine and rutaecarpine. [1] For consistent therapeutic efficacy and safety in research and drug development, the standardization of *Evodia rutaecarpa* extract is paramount. This involves the use of robust extraction and analytical methods to ensure a consistent phytochemical profile, with a focus on the quantification of key bioactive markers.

These application notes provide detailed protocols for the extraction and quantitative analysis of evodiamine and rutaecarpine in *Evodia rutaecarpa* extract, primarily using High-Performance Liquid Chromatography (HPLC). Additionally, insights into the signaling pathways of these bioactive compounds are presented.

Extraction of Bioactive Compounds from *Evodia rutaecarpa*

The choice of extraction method and parameters significantly impacts the yield and profile of bioactive compounds from the plant material. Common methods include solvent extraction

(reflux and ultrasonic-assisted) and supercritical fluid extraction.

Protocol: Ultrasonic-Assisted Extraction (UAE)

This protocol describes a common and efficient method for extracting alkaloids from *Evodia rutaecarpa* fruit powder.

Materials:

- Dried and powdered fruit of *Evodia rutaecarpa* (40 mesh)
- Methanol (HPLC grade)
- Ultrasonic bath
- Centrifuge
- Volumetric flask
- 0.45 μm syringe filter

Procedure:

- Accurately weigh 0.5 g of powdered *Evodia rutaecarpa* fruit and place it into a conical flask.
[2]
- Add 20 mL of methanol to the flask.[2]
- Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature.[2]
- After the first extraction, centrifuge the mixture at 2,000 rpm for 10 minutes.[2]
- Carefully decant the supernatant into a 50 mL volumetric flask.[2]
- To the remaining residue, add another 20 mL of methanol and repeat the ultrasonication for another 45 minutes.[2]
- Centrifuge the mixture again and combine the supernatant with the first extract in the 50 mL volumetric flask.

- Bring the final volume to 50 mL with methanol.[2]
- Filter the extract through a 0.45 μm syringe filter prior to HPLC analysis.[2]

Protocol: Reflux Extraction

Reflux extraction is another widely used method for obtaining alkaloids from plant materials.

Materials:

- Dried and powdered fruit of *Evodia rutaecarpa* (40 mesh)
- 70% Ethanol
- Reflux apparatus
- Filtration setup (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Procedure:

- Weigh a desired amount of powdered *Evodia rutaecarpa* fruit.
- In a round-bottom flask, add the powdered material and 10 times the volume of 70% ethanol (e.g., for 10 g of powder, add 100 mL of 70% ethanol).[3]
- Set up the reflux apparatus and heat the mixture to reflux for 1.5 hours.[3]
- After the first reflux, filter the mixture while hot to separate the extract from the solid residue.
- To the residue, add 8 times the volume of 70% ethanol and perform a second reflux for 1.5 hours.[3]
- Filter the second extract and combine it with the first.
- Concentrate the combined filtrate using a rotary evaporator to a desired concentration for further analysis.[3]

Comparison of Extraction Parameters

The following table summarizes the impact of different extraction conditions on the yield of evodiamine and rutaecarpine.

Extraction Method	Solvent	Time	Temperature	Pressure	Co-solvent Flow Rate	Predicted Evodiamine Yield (mg/g)	Predicted Rutaecarpine Yield (mg/g)
Supercritical CO ₂ Extraction	Methanol	78 min	62 °C	280 bar	0.4 mL/min	1.217	0.969

Table 1: Optimized parameters for supercritical CO₂ extraction of evodiamine and rutaecarpine from *Evodia rutaecarpa* fruit.[\[4\]](#)

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable analytical technique for the simultaneous quantification of evodiamine and rutaecarpine in *Evodia rutaecarpa* extracts.

Protocol: HPLC Analysis of Evodiamine and Rutaecarpine

This protocol provides a validated HPLC method for the quantitative analysis of evodiamine and rutaecarpine.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

- Column: Chiralpak AD-H column (250 mm × 4.6 mm i.d., 5 µm).[5]
- Mobile Phase: n-hexane-2-propanol-ethanol (70:20:10, v/v/v).[5]
- Flow Rate: 0.7 mL/min.[5]
- Column Temperature: Ambient.
- Detection Wavelength: 225 nm.[5]
- Injection Volume: 20 µL.

Preparation of Standard Solutions:

- Stock Solutions: Accurately weigh and dissolve evodiamine and rutaecarpine reference standards in methanol to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve covering the expected concentration range of the analytes in the sample extracts.

Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the filtered Evodia rutaecarpa extract samples.
- Identify the peaks of evodiamine and rutaecarpine in the sample chromatograms by comparing their retention times with those of the reference standards.
- Quantify the amount of each analyte in the samples using the calibration curve generated from the standard solutions.

Method Validation Parameters

The following table summarizes key validation parameters from a validated chiral HPLC method for the analysis of evodiamine and rutaecarpine.

Parameter	Evodiamine	Rutaecarpine
Linearity (r^2)	≥ 0.999	≥ 0.999
Limit of Detection (LOD)	$< 0.05 \mu\text{g/mL}$	$< 0.05 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$< 0.1 \mu\text{g/mL}$	$< 0.1 \mu\text{g/mL}$
Intra-day Precision (RSD%)	$< 3.2\%$	$< 3.2\%$
Inter-day Precision (RSD%)	$< 2.5\%$	$< 2.5\%$
Recovery	98.0 - 103.7%	98.0 - 103.7%

Table 2: Summary of validation parameters for a chiral HPLC method for the quantification of evodiamine and rutaecarpine.[5]

Quantitative Data from Market Samples

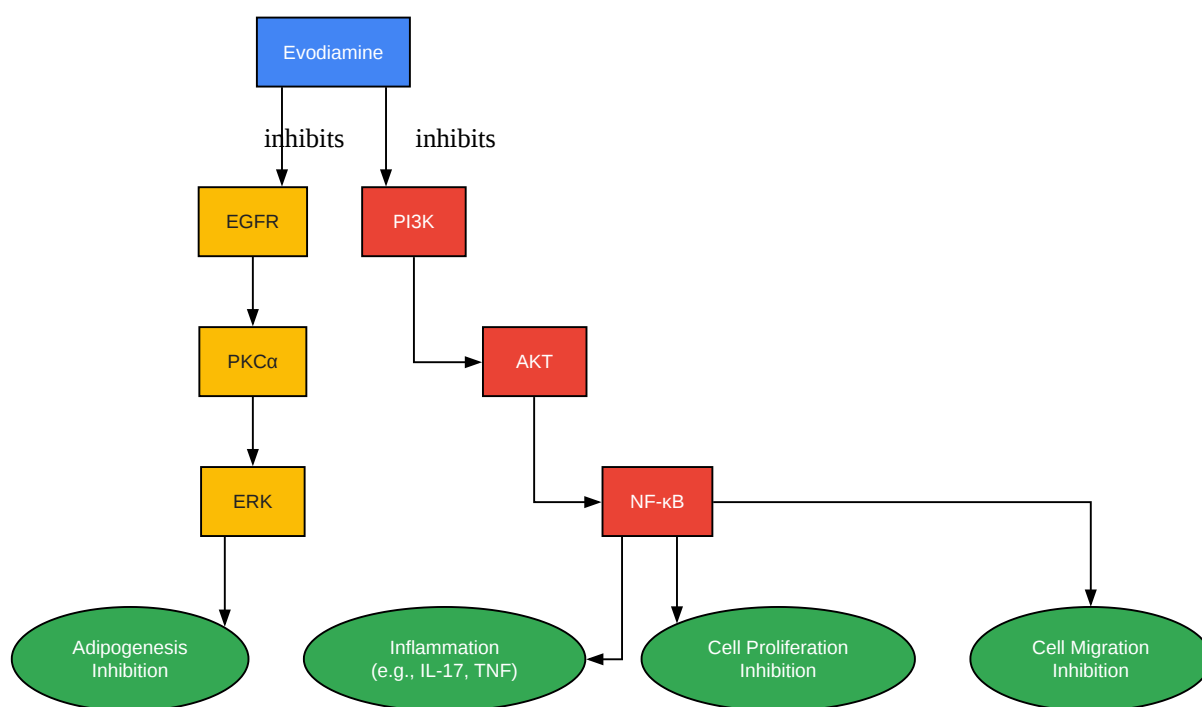
The content of evodiamine and rutaecarpine can vary significantly between different batches of *Evodia rutaecarpa*.

Sample Source	Evodiamine Content (g/100g)	Rutaecarpine Content (g/100g)	Total Alkaloid Content (g/100g)
Bac Lieu Retail	0.035 ± 0.0043	0.086 ± 0.0074	0.121 ± 0.0058
Ben Tre Retail	0.219 ± 0.0218	0.168 ± 0.0286	0.387 ± 0.0240
Ca Mau Retail	0.302 ± 0.0115	0.600 ± 0.0014	0.903 ± 0.0097
Can Tho Retail 1	0.167 ± 0.0066	0.157 ± 0.0064	0.324 ± 0.0067
Can Tho Retail 2	0.158 ± 0.0071	0.155 ± 0.0081	0.313 ± 0.0070
Can Tho Retail 3	0.083 ± 0.0053	0.059 ± 0.0026	0.142 ± 0.0037

Table 3: Quantification of evodiamine and rutaecarpine in Evodiae fructus samples collected from different retail sources.[6]

Bioactive Compound Signaling Pathways

Evodiamine and rutaecarpine exert their pharmacological effects by modulating various cellular signaling pathways. Evodiamine, in particular, has been shown to influence pathways involved in inflammation, cell proliferation, and apoptosis.[7][8]

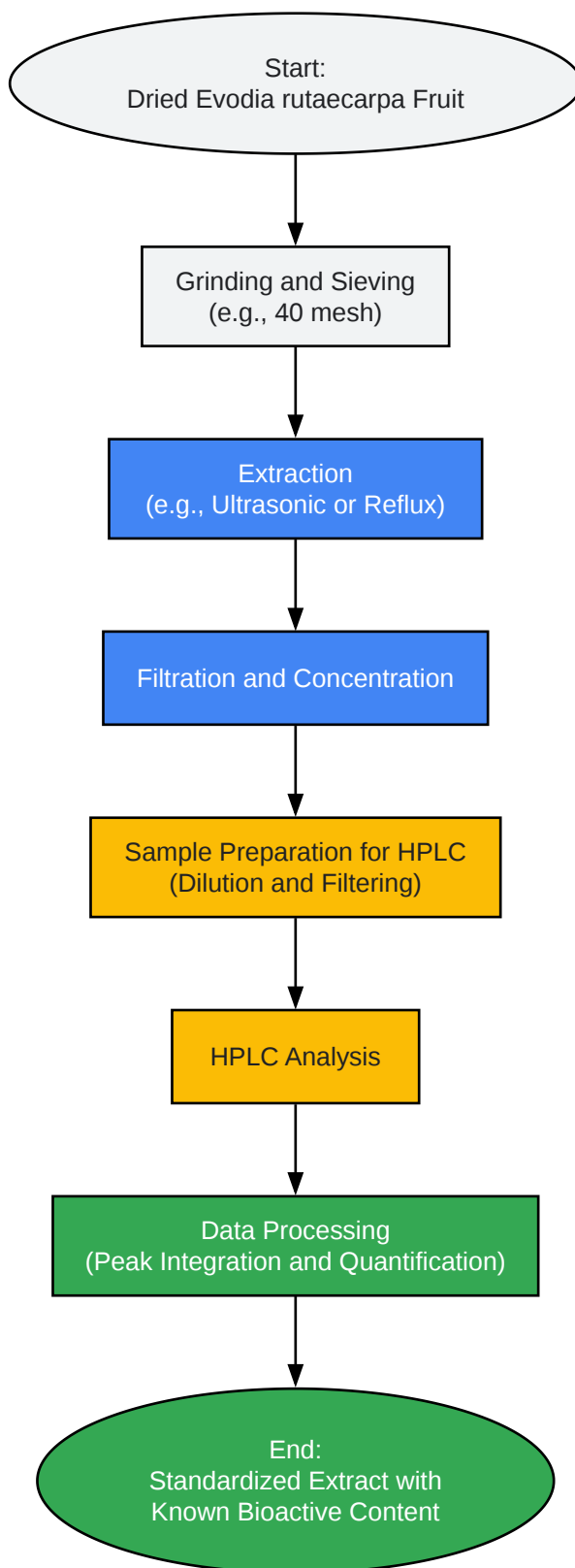


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Caption: Evodiamine's modulation of key signaling pathways.

Experimental Workflow Visualization

The overall process for the standardization of *Evodia rutaecarpa* extract, from sample preparation to data analysis, can be visualized as a streamlined workflow.



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